molecular formula C16H18O2 B8484710 4-[(4-Hydroxy-3-methylphenyl)methyl]-2,5-dimethylphenol CAS No. 190320-97-9

4-[(4-Hydroxy-3-methylphenyl)methyl]-2,5-dimethylphenol

Cat. No. B8484710
M. Wt: 242.31 g/mol
InChI Key: XJZAGERBNAMCKD-UHFFFAOYSA-N
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Patent
US05866724

Procedure details

Into a 1 liter of four-necked flask were charged 4.76 g of para-toluenesulfonic acid, 54.07 g of ortho-cresol and 108.14 g of methanol. Further, keeping the temperature at 30° C., 38.05 g of 4-hydroxymethyl-2,5-dimethylphenol obtained above was added in ten portions over 1 hour. The mixture was stirred at the same temperature for 2 more hours. After completion of the reaction, 200 g of toluene and 200 gof ethyl acetate was added. Thereafter, 200 g of deionized water was added and the resulting mixture was stirred and a phase separation was carried out. Then, metal content was removed by adding 200 g of 1% aqueous oxalic acid solution, followed by stirring the mixture and by carrying out a phase separation. Thereafter, washing with 200 g of deionized water was repeated four times, and the oil phase was concentrated. To the concentrated mass, 200 g of toluene was added and the resulting solution was cooled to 20° C. and filtered. The filter cake was rinsed with 200 g of toluene and dissolved in 200 g of ethyl acetate. After adding 200g of toluene thereto, the resulting mixture was concentrated. To the concentrated mass, 200 g of toluene was added and the resulting mass was cooled to 20° C. and filtered. The filter cake was rinsed with 200 g of toluene and dried a whole day and night under reduced pressure at 45° C. to obtain 20.12 g of 4-(4-hydroxy-3-methylbenzyl)-2,5-dimethylphenol.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O:11][CH2:12][CH3:13])(=O)C.[OH2:14]>>[OH:14][C:2]1[CH:3]=[CH:4][C:5]([CH2:7][C:1]2[C:6]([CH3:5])=[CH:13][C:12]([OH:11])=[C:3]([CH3:4])[CH:2]=2)=[CH:6][C:1]=1[CH3:7]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 2 more hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
above was added in ten portions over 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred
CUSTOM
Type
CUSTOM
Details
a phase separation
CUSTOM
Type
CUSTOM
Details
Then, metal content was removed
ADDITION
Type
ADDITION
Details
by adding 200 g of 1% aqueous oxalic acid solution
STIRRING
Type
STIRRING
Details
by stirring the mixture
CUSTOM
Type
CUSTOM
Details
a phase separation
WASH
Type
WASH
Details
Thereafter, washing with 200 g of deionized water
CONCENTRATION
Type
CONCENTRATION
Details
the oil phase was concentrated
ADDITION
Type
ADDITION
Details
To the concentrated mass, 200 g of toluene was added
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was rinsed with 200 g of toluene
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 g of ethyl acetate
ADDITION
Type
ADDITION
Details
After adding 200g of toluene
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated
ADDITION
Type
ADDITION
Details
To the concentrated mass, 200 g of toluene was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mass was cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was rinsed with 200 g of toluene
CUSTOM
Type
CUSTOM
Details
dried a whole day and night under reduced pressure at 45° C.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(CC2=CC(=C(C=C2C)O)C)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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